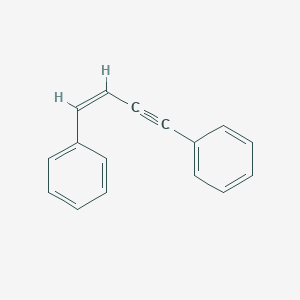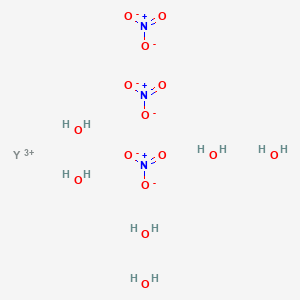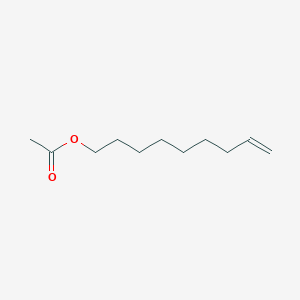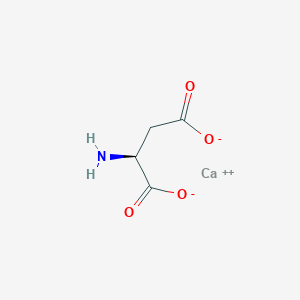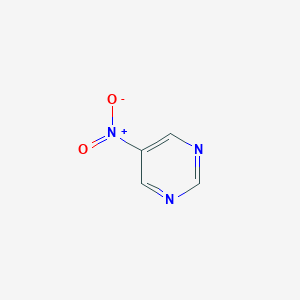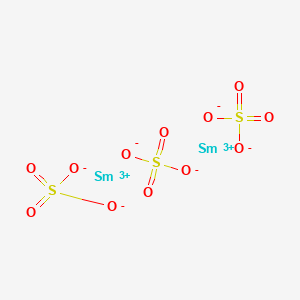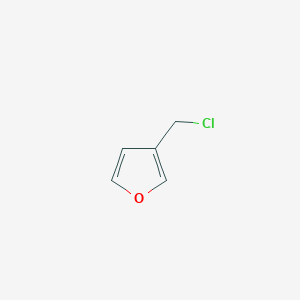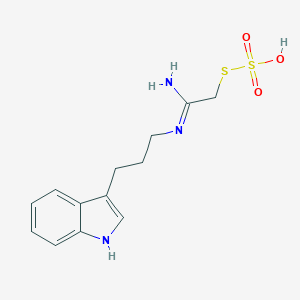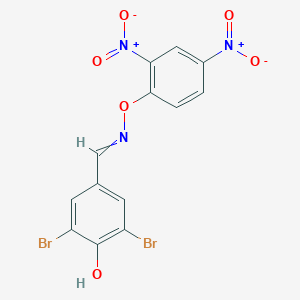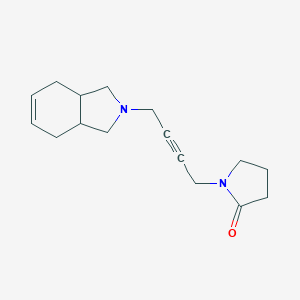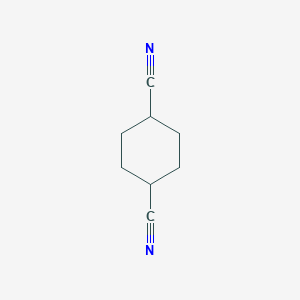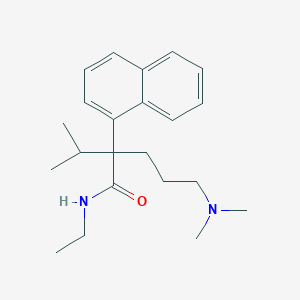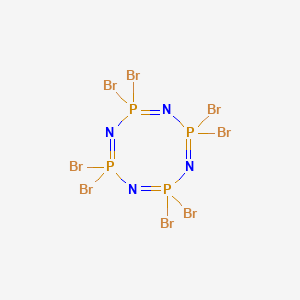
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as "Octa-Bromo" and has been found to have several potential applications in the field of chemistry and biochemistry.
Scientific Research Applications
Octa-Bromo has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. Octa-Bromo has been found to be an effective catalyst for a variety of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, Octa-Bromo has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds.
Another potential application of Octa-Bromo is in the field of biochemistry. Octa-Bromo has been found to have antimicrobial properties and has been shown to inhibit the growth of several strains of bacteria and fungi. In addition, Octa-Bromo has been found to have potential applications in cancer research. Studies have shown that Octa-Bromo can inhibit the growth of cancer cells and induce apoptosis.
Mechanism Of Action
The mechanism of action of Octa-Bromo is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. The bromine atoms on Octa-Bromo are highly electronegative and can form strong interactions with other molecules. This interaction can lead to the formation of stable complexes that can inhibit enzyme activity or disrupt cellular processes.
Biochemical And Physiological Effects
Octa-Bromo has been found to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Octa-Bromo has been shown to have anti-inflammatory properties. Studies have shown that Octa-Bromo can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using Octa-Bromo in lab experiments is its stability. Octa-Bromo is a stable compound that can be stored for extended periods without degradation. In addition, Octa-Bromo is relatively easy to synthesize and purify, making it a convenient compound for research purposes.
One limitation of using Octa-Bromo in lab experiments is its toxicity. Octa-Bromo has been found to be toxic to some cell lines and can cause cell death at high concentrations. In addition, Octa-Bromo is a reactive compound that can react with other molecules in unexpected ways, leading to potential complications in experiments.
Future Directions
There are several potential future directions for research on Octa-Bromo. One area of interest is in the development of new catalytic applications for Octa-Bromo. Researchers are exploring the use of Octa-Bromo in a variety of chemical reactions, including the synthesis of pharmaceuticals and the production of fine chemicals.
Another area of interest is in the development of new antimicrobial agents based on the structure of Octa-Bromo. Researchers are exploring the use of Octa-Bromo derivatives as potential antibiotics and antifungal agents.
Overall, Octa-Bromo is a promising compound with several potential applications in scientific research. Its unique properties make it an attractive target for further study, and researchers are continuing to explore its potential uses in chemistry, biochemistry, and medicine.
Synthesis Methods
The synthesis of Octa-Bromo involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with ammonium bromide in the presence of hydrobromic acid. The reaction takes place in a solvent system of water and acetonitrile, and the product is obtained through a series of purification steps. The yield of the synthesis is typically around 40%, and the final product is a white crystalline solid.
properties
CAS RN |
14621-11-5 |
|---|---|
Product Name |
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine |
Molecular Formula |
Br8N4P4 |
Molecular Weight |
819.2 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octabromo-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/Br8N4P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13 |
InChI Key |
HABRDKLLQLBQOF-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br)(Br)Br |
Canonical SMILES |
N1=P(N=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br)(Br)Br |
Other CAS RN |
14621-11-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



